7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid

Catalog No.
S3331570
CAS No.
749836-20-2
M.F
C7H2F14O5S
M. Wt
464.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid

CAS Number

749836-20-2

Product Name

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid

IUPAC Name

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2,2-tetrafluoroethoxy)propan-2-yl]oxyethanesulfonic acid

Molecular Formula

C7H2F14O5S

Molecular Weight

464.13 g/mol

InChI

InChI=1S/C7H2F14O5S/c8-1(2(9,10)11)25-5(16,17)3(12,4(13,14)15)26-6(18,19)7(20,21)27(22,23)24/h1H,(H,22,23,24)

InChI Key

KOHJZTAURQTUHH-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F

Canonical SMILES

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid is a perfluorinated compound with the molecular formula C7H2F14O5SC_7H_2F_{14}O_5S and a molecular weight of 464.13 g/mol. This compound is also known by its synonyms, including Nafion Bp2 and PFESA (Nafion byproduct 2) . Its structure features multiple fluorinated carbon chains, which contribute to its unique chemical properties, particularly its hydrophobicity and resistance to degradation. The compound is often used in various applications related to environmental analysis and as a reference material for studying per- and polyfluoroalkyl substances (PFAS) .

The chemical behavior of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid is characterized by its stability due to the presence of fluorine atoms. These fluorinated groups make the compound resistant to hydrolysis and oxidation, which are common reactions for many organic compounds. This stability allows it to persist in environmental conditions, leading to concerns regarding its accumulation and potential toxicity . The sulfonic acid group in the molecule can participate in acid-base reactions, forming salts with bases, which can be important in various applications.

The biological activity of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid has been a subject of research due to its classification as a PFAS. Studies indicate that compounds in this class can exhibit toxic effects on living organisms, including endocrine disruption and developmental toxicity . Specifically, exposure to this compound may lead to adverse health effects such as liver damage, immune system effects, and developmental issues in offspring . The compound's ability to bioaccumulate raises further concerns about its long-term impact on human health and the environment.

The synthesis of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid typically involves complex fluorination processes. One common method is the use of fluorinated precursors that undergo sulfonation reactions. These processes often require specialized conditions and reagents due to the stability and reactivity of fluorinated compounds. The synthesis must be conducted under controlled environments to prevent unwanted side reactions that could lead to impurities or byproducts .

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid has several applications primarily focused on environmental monitoring and analysis. It is used as a reference material for detecting PFAS in water sources, aiding in regulatory compliance and environmental safety assessments . Additionally, its properties make it suitable for use in various industrial applications where chemical resistance is required, such as coatings and membranes in electrochemical devices .

Interaction studies involving 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid focus on its behavior in biological systems and environmental matrices. Research has shown that this compound can interact with proteins and lipids, potentially altering their functions due to its hydrophobic nature . Furthermore, studies indicate that it can bind to soil particles and other environmental substrates, affecting its mobility and bioavailability . Understanding these interactions is crucial for assessing the ecological risks associated with this compound.

Several compounds share structural similarities with 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Perfluorooctane sulfonic acidC8F17SO3HC_8F_{17}SO_3HKnown for its widespread environmental persistence.
Perfluorobutane sulfonic acidC4F9SO3HC_4F_9SO_3HShorter carbon chain; less bioaccumulative than longer-chain PFAS.
Perfluoropropane sulfonic acidC3F7SO3HC_3F_7SO_3HExhibits lower toxicity compared to longer-chain analogs.

Uniqueness: What sets 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid apart from these similar compounds is its specific combination of fluorination patterns and functional groups that enhance its stability while also contributing to its potential biological impacts. Its unique structure allows it to serve specific roles in both industrial applications and environmental studies that may not be fulfilled by other PFAS compounds .

XLogP3

4.2

Wikipedia

Nafion by-product 2

Dates

Last modified: 08-19-2023

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